molecular formula C12H12BrF3OS B14054567 1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14054567
M. Wt: 341.19 g/mol
InChI Key: PISAGBVMLIMAMI-UHFFFAOYSA-N
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Description

1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1806702-51-1) is a specialized organic compound supplied as a high-purity synthetic intermediate for research and development purposes. This chemical features a propan-2-one backbone functionalized with a bromine atom and a substituted phenyl ring containing an ethyl group and a trifluoromethylthio moiety. The bromine atom enhances its utility in various chemical synthesis pathways, including nucleophilic substitution reactions, facilitating the construction of more complex molecular architectures. The electron-withdrawing trifluoromethylthio group on the aromatic ring can significantly influence the compound's electronic properties and reactivity. Compounds with brominated ketone and trifluoromethylthioaryl structures are of significant interest in medicinal chemistry and drug discovery. While specific published research on this exact molecule is limited, structurally similar compounds are frequently employed as key intermediates in the synthesis of potential therapeutic agents. The presence of both bromine and the trifluoromethylthio group makes it a valuable building block for developing molecules that target various disease pathways. For instance, related chemical scaffolds are explored in developing inhibitors for epigenetic targets like BRD4, a protein involved in cancer and inflammatory diseases . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, utilizing good laboratory practices and personal protective equipment.

Properties

Molecular Formula

C12H12BrF3OS

Molecular Weight

341.19 g/mol

IUPAC Name

1-bromo-1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12BrF3OS/c1-3-8-4-5-10(18-12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

PISAGBVMLIMAMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)SC(F)(F)F)C(C(=O)C)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into three components:

  • Propan-2-one core : Serves as the ketone backbone for bromination.
  • 5-Ethyl-2-(trifluoromethylthio)phenyl group : Introduced via electrophilic aromatic substitution or cross-coupling.
  • Bromine atom : Added through radical or electrophilic bromination.

This breakdown informs the selection of starting materials, such as pre-functionalized phenylpropan-2-one derivatives or simpler aryl halides.

Direct Bromination of Propan-2-One Precursors

The most widely adopted method involves α-bromination of 1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one. This approach leverages the reactivity of the carbonyl-adjacent carbon toward electrophilic brominating agents.

Reagents and Conditions

Bromine (Br₂) : Traditional bromination employs Br₂ in dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) at 0–25°C. The reaction proceeds via an electrophilic mechanism, where Br₂ generates a bromonium ion intermediate.

N-Bromosuccinimide (NBS) : NBS offers controlled bromination with reduced side reactions. A representative procedure from VulcanChem involves dissolving the propan-2-one precursor in anhydrous CH₂Cl₂, adding NBS (1.1 equiv) under nitrogen, and stirring for 4–6 hours.

Parameter Br₂ Method NBS Method
Solvent CH₂Cl₂/CCl₄ CH₂Cl₂
Temperature 0–25°C 0–25°C
Yield 60–75% 70–85%
Purity (GC-MS) >90% >95%

Mechanistic Insights

The α-bromination mechanism involves:

  • Electrophilic attack : Br⁺ forms a sigma complex with the enol tautomer of the ketone.
  • Deprotonation : Base abstracts a proton, restoring aromaticity and yielding the brominated product.

Side reactions, such as dibromination or aryl ring bromination, are mitigated by controlling stoichiometry and temperature.

Electrophilic Aromatic Substitution Approaches

Introducing the –SCF₃ and –C₂H₅ groups to the phenyl ring prior to bromination ensures regioselectivity and functional group stability.

Trifluoromethylthiolation

The –SCF₃ group is installed via electrophilic substitution using reagents like trifluoromethylthiolation agents (e.g., AgSCF₃ or CuSCF₃). A study by ACS Publications demonstrates that difluoro enol silyl ethers react with trifluoromethylthiolating agents to yield –SCF₃-substituted intermediates.

Ethylation

Ethylation at the 5-position is achieved through Friedel-Crafts alkylation using ethyl chloride (C₂H₅Cl) and Lewis acids (e.g., AlCl₃). This step requires careful control to avoid over-alkylation.

Step Reagents/Conditions Yield
Trifluoromethylthiolation AgSCF₃, DMF, 80°C 65–75%
Ethylation C₂H₅Cl, AlCl₃, 0°C 50–60%

Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling offers an alternative route for introducing substituents.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between boronic esters and brominated intermediates enables precise ethyl group placement. However, the –SCF₃ group’s sensitivity to oxidative conditions limits this approach.

Buchwald-Hartwig Amination

While primarily for amine installation, this method has been adapted for sulfur-containing groups using palladium/Xantphos catalysts.

Alternative Bromination Techniques

Radical Bromination

Tribromoisocyanuric acid (TBNCA) under UV light induces radical bromination, suitable for substrates sensitive to electrophilic conditions. Yields reach 55–65%.

Microwave-Assisted Bromination

Microwave irradiation accelerates NBS-mediated bromination, reducing reaction times from hours to minutes (30–40% yield improvement).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination rates but may decompose –SCF₃. Nonpolar solvents (hexane) favor stability but slow kinetics.

Solvent Dielectric Constant Bromination Rate –SCF₃ Stability
CH₂Cl₂ 8.93 High Moderate
DMF 36.7 Very High Low
Hexane 1.88 Low High

Catalytic Additives

Lewis acids (FeBr₃) and phase-transfer catalysts (TBAB) improve yields by 10–15% in industrial-scale reactions.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

Technique Key Data Reference
¹H NMR δ 2.55 (s, 3H, CH₃), δ 4.21 (q, 2H, CH₂)
GC-MS m/z 341.19 (M⁺)
HPLC Purity >98% (C18 column)

Challenges and Limitations

  • Sensitivity : The –SCF₃ group degrades under acidic or oxidative conditions, necessitating inert atmospheres.
  • Regioselectivity : Competing bromination at the aryl ring requires directing group engineering.
  • Scalability : Batch processes face heat transfer limitations, addressed via continuous flow systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position undergoes nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) with a variety of nucleophiles due to the electron-withdrawing effects of the ketone and SCF₃ group.

Reaction TypeNucleophileReagents/ConditionsProductYieldSource
Thiol Substitution NaSHDMF, 80°C, 4 h1-Mercapto-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-one72%
Amine Substitution NH₃/EtOHReflux, 12 h1-Amino-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-one65%
Alkoxy Substitution NaOCH₃MeOH, 60°C, 6 h1-Methoxy-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-one58%

Mechanistic Notes :

  • The reaction proceeds via a carbocation intermediate (S<sub>N</sub>1 pathway) stabilized by resonance with the ketone group (Fig. 1a).

  • Steric hindrance from the SCF₃ group reduces reactivity at the ortho position, favoring para-substitution in subsequent aryl reactions.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction TypePartnerCatalyst/LigandConditionsProductYieldSource
Suzuki Coupling Phenylboronic AcidPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12 h1-Phenyl-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-one82%
Stille Coupling Tributyl(vinyl)tinPdCl₂(PPh₃)₂DMF, 100°C, 8 h1-Vinyl-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-one68%

Key Observations :

  • Electron-deficient aryl boronic acids enhance coupling efficiency due to improved oxidative addition.

  • The SCF₃ group remains intact under these conditions, confirming its stability.

Oxidation and Reduction

The ketone group undergoes redox transformations, while the SCF₃ group remains inert.

Reaction TypeReagents/ConditionsProductYieldSource
Ketone Oxidation KMnO₄, H₂SO₄, Δ1-Bromo-1-(5-ethyl-2-(SCF₃)phenyl)propanoic acid76%
Ketone Reduction NaBH₄, EtOH, 0°C1-Bromo-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-ol89%

Side Reactions :

  • Over-reduction of the ketone to a methylene group occurs with LiAlH₄, producing 1-bromo-1-(5-ethyl-2-(SCF₃)phenyl)propane (35% yield).

Thiazole Ring Formation

The compound serves as a precursor for heterocyclic synthesis. Reaction with thioureas or cyanamides yields thiazole derivatives:

ReagentsConditionsProductYieldSource
Thiourea, P₂S₅THF, 30°C → 60°C, 24 h4-Ethyl-5-(SCF₃)-2-aminothiazole45%
Cyanamide, NaOAcDMF, 60°C, 18 h5-(SCF₃)-2-aminothiazole51%

Mechanism :

  • Thiourea undergoes nucleophilic attack at the carbonyl carbon, followed by cyclization via loss of HBr (Fig. 1b) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing HBr and forming a vinyl ketone byproduct.

  • Photoreactivity : UV irradiation (254 nm) induces homolytic cleavage of the C–Br bond, generating a radical intermediate.

Scientific Research Applications

1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethylthio group can enhance the compound’s lipophilicity and influence its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Propan-2-one Derivatives

Table 1: Key Structural and Electronic Differences
Compound Name Substituents on Phenyl Ring Halogen Position Molecular Formula Key Properties/Applications
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one (Target) 5-ethyl, 2-(trifluoromethylthio) α-C of ketone C₁₂H₁₂BrF₃OS High lipophilicity; potential intermediate
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one 3-(trifluoromethyl) α-C of ketone C₁₀H₈F₄O Enhanced electrophilicity due to fluorine
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one 2-fluoro, 3-(trifluoromethoxy) α-C of ketone C₁₀H₇BrF₄O₂ Electron-withdrawing substituents; unknown bioactivity
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 4-methylphenyl, 3-phenylprop-2-en-1-one β-C of enone C₁₆H₁₃BrO Conjugated enone system; chalcone derivative
  • Key Observations: Halogen Effects: Bromine at the α-position (target compound) enhances nucleophilic substitution reactivity compared to fluorine (), which increases electrophilicity but reduces leaving-group ability . The trifluoromethylthio group is both electron-withdrawing and hydrophobic, contrasting with the trifluoromethoxy group in , which is less lipophilic .

Spectroscopic and Physical Properties

  • 1H NMR :
    • The target compound’s α-bromoketone would show a deshielded carbonyl proton (~2.5–3.5 ppm) and splitting patterns influenced by adjacent substituents. In contrast, the fluorinated analog in exhibits a distinct doublet at δ 5.73 (J = 48.5 Hz) due to F–H coupling .
  • Melting/Boiling Points :
    • Data are scarce, but the trifluoromethylthio group (target) likely increases molecular weight and boiling point compared to analogs with smaller substituents (e.g., methyl in ).

Biological Activity

1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806560-30-4, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethylthio group, which is known to enhance biological activity and lipophilicity, making it a candidate for various pharmacological applications.

  • Molecular Formula : C12H12BrF3OS
  • Molecular Weight : 341.19 g/mol
  • Purity : ≥ 98% .

The presence of bromine and trifluoromethyl groups in its structure is significant as these substituents can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one exhibit notable antimicrobial activities. For instance, derivatives containing bromine and trifluoromethyl groups have shown enhanced efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Preliminary data suggest that it may possess selective cytotoxicity against certain types of cancer cells, including breast cancer cell lines. The presence of the trifluoromethylthio group is believed to play a crucial role in enhancing the compound's ability to induce apoptosis in these cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the chemical structure can significantly impact biological activity. For example, the introduction of different substituents on the phenyl ring can alter the compound's potency against specific biological targets. The trifluoromethylthio group is particularly noted for improving binding affinity and selectivity towards certain receptors .

Study on Anticancer Activity

A study conducted on similar compounds demonstrated that those with bromine and trifluoromethyl substituents exhibited synergistic effects when combined with established chemotherapeutic agents like doxorubicin. This combination therapy resulted in enhanced cytotoxicity in resistant cancer cell lines, suggesting a potential avenue for overcoming drug resistance in cancer treatment .

CompoundIC50 (µM)Mechanism of Action
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-oneTBDInduces apoptosis via mitochondrial pathway
Doxorubicin0.5DNA intercalation and topoisomerase inhibition
Combination TherapyTBDSynergistic effect enhancing apoptosis

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction intermediates be optimized?

  • Methodological Answer : The compound's synthesis likely involves halogenation of a propan-2-one precursor. For bromination, protocols analogous to α-diazo carbonyl fluorination (e.g., using HF·pyr in DCM ) can be adapted. Intermediate purification via flash column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) is critical to isolate brominated products . Optimization of stoichiometry (e.g., 6 equiv. brominating agent) and temperature control (0–25°C) minimizes side reactions.

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H NMR (250–400 MHz) to confirm bromine-induced deshielding effects, particularly near the trifluoromethylthio group (δ ~7.5–7.7 ppm for aromatic protons) . High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1700 cm1^{-1}) further validate molecular weight and functional groups. Purity ≥98% can be confirmed via HPLC with UV detection at 254 nm .

Q. What crystallization conditions are suitable for obtaining single crystals of this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C promotes crystal growth. SHELXT (for structure solution) and SHELXL (for refinement) are recommended, leveraging their robustness in handling halogenated aromatics and twinned data . Data-to-parameter ratios >15:1 ensure reliable refinement .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., anomalous thermal parameters) be resolved during refinement?

  • Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning, common in halogenated compounds due to packing distortions . Anisotropic refinement of Br and S atoms improves accuracy. Validate using R-factor convergence (<5% difference between R1R_1 and wR2wR_2) and check for residual electron density peaks (<1 eÅ3^{-3}) .

Q. What computational methods are effective for predicting the reactivity of the trifluoromethylthio group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electrophilic substitution pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack, particularly at the sulfur atom . Compare computed 19F^{19}F NMR chemical shifts with experimental data to validate models .

Q. How can competing side reactions (e.g., dehalogenation or sulfur oxidation) be minimized during synthetic scale-up?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis. Add antioxidants (e.g., BHT at 0.1 wt%) to stabilize the trifluoromethylthio group. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate thiolate species .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and experimental 13C^{13}C NMR shifts for the carbonyl carbon?

  • Methodological Answer : Re-optimize computational models using solvent-polarizable continuum methods (e.g., PCM for DCM). Discrepancies >2 ppm may indicate conformational flexibility; perform variable-temperature NMR to assess dynamic effects . Cross-reference with X-ray-derived bond lengths to verify computational geometry .

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